molecular formula C10H17NO4 B11960776 Cyclohexanepropionic acid, 1-nitro-, methyl ester CAS No. 71648-41-4

Cyclohexanepropionic acid, 1-nitro-, methyl ester

Cat. No.: B11960776
CAS No.: 71648-41-4
M. Wt: 215.25 g/mol
InChI Key: AVXYQXCOTAFKQF-UHFFFAOYSA-N
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Description

Cyclohexanepropionic acid, 1-nitro-, methyl ester is an organic compound with the molecular formula C10H17NO4 It is a derivative of cyclohexanepropionic acid, where a nitro group is attached to the first carbon and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanepropionic acid, 1-nitro-, methyl ester typically involves the nitration of cyclohexanepropionic acid followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanepropionic acid, 1-nitro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Cyclohexanepropionic acid, 1-amino-, methyl ester.

    Reduction: Cyclohexanepropionic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanepropionic acid, 1-nitro-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanepropionic acid, 1-nitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanepropionic acid: Lacks the nitro and ester groups, making it less reactive.

    Cyclohexanepropionic acid, 1-amino-, methyl ester: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    Cyclohexanepropionic acid, 1-nitro-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.

Uniqueness

Cyclohexanepropionic acid, 1-nitro-, methyl ester is unique due to the presence of both a nitro group and a methyl ester group

Properties

IUPAC Name

methyl 3-(1-nitrocyclohexyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-15-9(12)5-8-10(11(13)14)6-3-2-4-7-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXYQXCOTAFKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1(CCCCC1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221894
Record name Cyclohexanepropionic acid, 1-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71648-41-4
Record name Cyclohexanepropionic acid, 1-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648414
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Record name NSC65616
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Record name Cyclohexanepropionic acid, 1-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1-NITROCYCLOHEXANEPROPIONATE
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